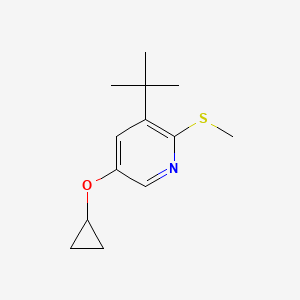
3-Tert-butyl-5-cyclopropoxy-2-(methylthio)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Tert-butyl-5-cyclopropoxy-2-(methylthio)pyridine is an organic compound with the molecular formula C13H19NOS and a molecular weight of 237.36 g/mol . This compound features a pyridine ring substituted with tert-butyl, cyclopropoxy, and methylthio groups, making it a unique and interesting molecule for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-5-cyclopropoxy-2-(methylthio)pyridine typically involves multi-step organic reactions. One common approach is to start with a pyridine derivative and introduce the tert-butyl, cyclopropoxy, and methylthio groups through a series of substitution reactions. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-5-cyclopropoxy-2-(methylthio)pyridine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The tert-butyl, cyclopropoxy, and methylthio groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
3-Tert-butyl-5-cyclopropoxy-2-(methylthio)pyridine has several scientific research applications, including:
Biology: The compound can be used in biochemical studies to investigate its interactions with biological molecules and its potential effects on cellular processes.
Medicine: Research into the pharmacological properties of this compound may reveal potential therapeutic applications, such as its use as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 3-Tert-butyl-5-cyclopropoxy-2-(methylthio)pyridine involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its application. For example, in biochemical studies, the compound may interact with enzymes or receptors, modulating their activity and influencing cellular processes. Detailed studies on its binding affinity, specificity, and downstream effects are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
3-Tert-butoxy-5-cyclopropoxy-2-(methylthio)pyridine: This compound has a similar structure but with a tert-butoxy group instead of a tert-butyl group.
3,5-Di-tert-butyl-2-methoxybenzaldehyde: Although structurally different, this compound shares the tert-butyl substitution pattern.
Uniqueness
3-Tert-butyl-5-cyclopropoxy-2-(methylthio)pyridine is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications, as it can offer different reactivity and interactions compared to similar compounds .
Properties
Molecular Formula |
C13H19NOS |
|---|---|
Molecular Weight |
237.36 g/mol |
IUPAC Name |
3-tert-butyl-5-cyclopropyloxy-2-methylsulfanylpyridine |
InChI |
InChI=1S/C13H19NOS/c1-13(2,3)11-7-10(15-9-5-6-9)8-14-12(11)16-4/h7-9H,5-6H2,1-4H3 |
InChI Key |
VPBQYHVANSLODZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(N=CC(=C1)OC2CC2)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-1-(4-bromophenyl)ethylideneamino]-2,2-diphenylacetamide](/img/structure/B14807051.png)
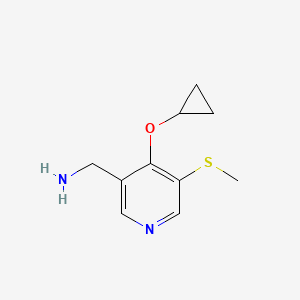

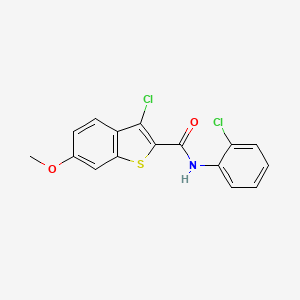
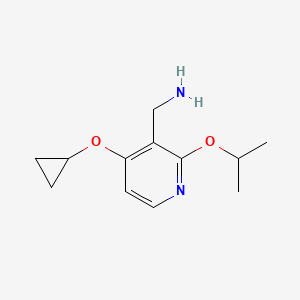
![2-[3-[(2-Chloro-6-fluorophenyl)methoxyimino]-1-(dimethylamino)propylidene]propanedinitrile](/img/structure/B14807096.png)

![2-[2-(4-Nitrophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B14807111.png)

![1-(Chloromethyl)-4-ethyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B14807128.png)
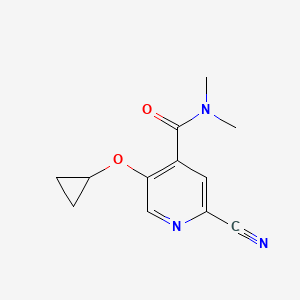
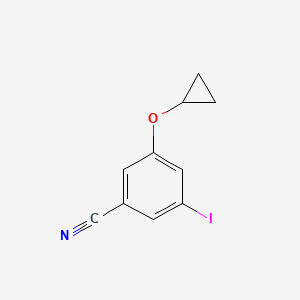

![N-{3-[(4-methylpiperidin-1-yl)carbonyl]phenyl}pyridine-4-carboxamide](/img/structure/B14807149.png)
